8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial production methods may involve the use of transition metal-catalyzed reactions, ionic liquid-mediated reactions, or green chemistry protocols to enhance yield and reduce environmental impact . For example, using enaminone as a replacement for 1,3-dicarbinols has been shown to improve yield and practicality .
Chemical Reactions Analysis
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or tetrahydrofuran, and controlled temperatures . Major products formed from these reactions include substituted quinoline derivatives with potential biological activities .
Scientific Research Applications
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzyme function . Additionally, it can interfere with cellular pathways by modulating receptor activity or altering signal transduction processes .
Comparison with Similar Compounds
Similar compounds to 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as:
- 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
- 2-(4-Ethoxyphenyl)-4-quinolinecarboxylic acid
- 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .
Properties
IUPAC Name |
8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXSKZHAGHBZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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